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Abstract
Calcium 4-aminobenzoate, a salt formed between the calcium ion (Ca²⁺) and the 4-

aminobenzoate anion, is a compound of interest in pharmaceutical and materials science. This

technical guide provides a comprehensive overview of its molecular structure, synthesis, and

characterization. While a definitive single-crystal X-ray diffraction study for the hydrated form,

likely diaquabis(4-aminobenzoato)calcium(II), is not publicly available, this document compiles

known data and infers structural details from analogous compounds. This guide presents

detailed experimental protocols for its synthesis and characterization by Fourier-transform

infrared (FTIR) spectroscopy and thermogravimetric analysis/differential scanning calorimetry

(TGA/DSC), providing a foundational resource for researchers in the field.

Molecular Structure and Properties
Calcium 4-aminobenzoate has the chemical formula C₁₄H₁₂CaN₂O₄.[1] Its molecular weight is

312.33 g/mol .[1] The structure consists of one calcium cation (Ca²⁺) and two 4-aminobenzoate

anions (C₇H₆NO₂⁻). Evidence from related structures suggests that the calcium ion is likely

coordinated by water molecules in its solid state, forming a hydrated complex. A probable

structure is diaquabis(4-aminobenzoato)calcium(II), with the chemical formula

[Ca(C₇H₆NO₂)₂(H₂O)₂]. In this arrangement, the calcium ion would be coordinated by the

carboxylate groups of the 4-aminobenzoate ligands and two water molecules. The coordination
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environment around the calcium ion in its complexes is often octahedral or can be higher, such

as in a distorted square-antiprismatic geometry, accommodating up to eight ligands.

Table 1: Molecular Identifiers and Properties

Property Value

IUPAC Name calcium;4-aminobenzoate[1]

CAS Number 60154-17-8[1]

Molecular Formula C₁₄H₁₂CaN₂O₄[1]

Molecular Weight 312.33 g/mol [1]

Canonical SMILES
C1=CC(=CC=C1C(=O)

[O-])N.C1=CC(=CC=C1C(=O)[O-])N.[Ca+2][1]

InChI Key WERDFULIYLPZCO-UHFFFAOYSA-L[1]

Based on studies of analogous metal aminobenzoates, the 4-aminobenzoate ligand is

expected to coordinate to the calcium ion through the oxygen atoms of the carboxylate group in

a bidentate fashion. The amino group likely participates in hydrogen bonding, contributing to

the stability of the crystal lattice.

Experimental Protocols
Synthesis of Diaquabis(4-aminobenzoato)calcium(II)
This protocol describes a typical aqueous precipitation method for the synthesis of calcium 4-

aminobenzoate dihydrate.

Materials:

4-Aminobenzoic acid (PABA)

Calcium chloride (CaCl₂) or Calcium nitrate (Ca(NO₃)₂)

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
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Deionized water

Ethanol

0.22 µm syringe filter

Procedure:

Preparation of Sodium 4-aminobenzoate solution: Dissolve a stoichiometric amount of 4-

aminobenzoic acid in deionized water containing an equimolar amount of sodium hydroxide

with gentle heating and stirring until a clear solution is obtained.

Preparation of Calcium salt solution: In a separate beaker, dissolve a stoichiometric amount

of calcium chloride or calcium nitrate in deionized water.

Precipitation: Slowly add the calcium salt solution dropwise to the sodium 4-aminobenzoate

solution with constant stirring. A white precipitate of calcium 4-aminobenzoate will form

immediately.

Digestion: Continue stirring the suspension at room temperature for 2-3 hours to allow for the

complete precipitation and aging of the product.

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel and a suitable

filter paper.

Washing: Wash the collected solid several times with deionized water to remove any soluble

impurities, followed by a final wash with ethanol to facilitate drying.

Drying: Dry the purified product in a desiccator over a suitable drying agent or in a vacuum

oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.

Characterization Methods
FTIR spectroscopy is used to identify the functional groups present in the compound and to

confirm the coordination of the carboxylate group to the calcium ion.

Instrumentation:
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FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride

(MCT) detector.

Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Protocol (ATR method):

Sample Preparation: Place a small amount of the dried calcium 4-aminobenzoate powder

directly onto the ATR crystal.

Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32 - 64

Background: Collect a background spectrum of the empty ATR crystal before running the

sample.

Data Analysis: Identify the characteristic vibrational bands. The asymmetric (νₐs(COO⁻)) and

symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group are of particular interest.

The difference between these two wavenumbers (Δν = νₐs - νₛ) provides information about

the coordination mode of the carboxylate group. A larger Δν compared to the free

aminobenzoate anion suggests bidentate coordination. Also, look for the characteristic bands

of the N-H stretching and bending vibrations of the amino group and the C-H vibrations of

the aromatic ring. The presence of a broad band in the 3200-3500 cm⁻¹ region would

indicate the presence of coordinated water molecules.

Table 2: Expected FTIR Vibrational Bands for Calcium 4-aminobenzoate Dihydrate
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Wavenumber (cm⁻¹) Assignment

~3400-3200 O-H stretching of coordinated water

~3350-3200 N-H asymmetric and symmetric stretching

~1620 N-H bending

~1550-1530 COO⁻ asymmetric stretching

~1420-1400 COO⁻ symmetric stretching

~1600, ~1500, ~1450 Aromatic C=C stretching

~850 C-H out-of-plane bending

TGA/DSC is employed to study the thermal stability of the compound and to determine the

number of coordinated water molecules.

Instrumentation:

Simultaneous TGA/DSC instrument.

Alumina or platinum crucibles.

Inert gas supply (e.g., nitrogen or argon).

Protocol:

Sample Preparation: Accurately weigh 5-10 mg of the dried calcium 4-aminobenzoate

sample into a TGA crucible.

Data Acquisition:

Temperature Range: Ambient to 800 °C.

Heating Rate: 10 °C/min.

Atmosphere: Flowing nitrogen or argon (e.g., 20-50 mL/min).

Data Analysis:
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TGA Curve: Analyze the weight loss steps. The initial weight loss, typically occurring below

200 °C, corresponds to the dehydration of the coordinated water molecules. The

subsequent weight loss at higher temperatures corresponds to the decomposition of the

anhydrous salt.

DSC Curve: Correlate the weight loss steps with endothermic or exothermic events.

Dehydration is an endothermic process. The decomposition of the organic ligand is

typically a complex process involving multiple endothermic and exothermic events.

Table 3: Expected Thermal Decomposition Stages for [Ca(C₇H₆NO₂)₂(H₂O)₂]

Temperature Range (°C) Process
Theoretical Weight Loss
(%)

~100 - 200 Dehydration (Loss of 2 H₂O) ~10.3%

> 300
Decomposition of the 4-

aminobenzoate ligands
-
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Caption: Workflow for the synthesis and characterization of calcium 4-aminobenzoate.
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Caption: Proposed coordination environment of the calcium ion in diaquabis(4-

aminobenzoato)calcium(II).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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